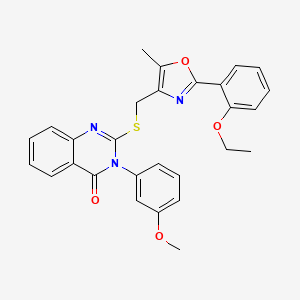

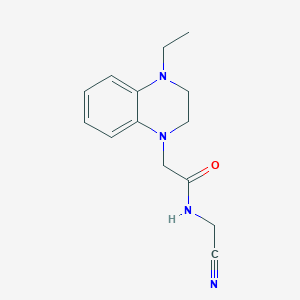

![molecular formula C11H13ClF3NO2 B2564546 Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 1354951-67-9](/img/structure/B2564546.png)

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride” is a chemical compound with the IUPAC name "methyl 3-amino-3- (4- (trifluoromethyl)phenyl)propanoate hydrochloride" .

Synthesis Analysis

The compound is synthesized through an enantioselective approach using (+)-Diethyl L-tartrate and 4-trifluoromethylphenylacetic acid as starting materials. The compound is purified using chromatography and characterized using NMR spectroscopy, HPLC, and Mass Spectrometry .Molecular Structure Analysis

The molecular formula of “this compound” is C12H14ClF3NO2 . The InChI code is "1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m1./s1" .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 283.68 g/mol . It is a powder that is stored at 4°C .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Novel Compound Formation

Novel Asymmetric Synthesis of (S)-Esmolol : A study by Narsaiah and Kumar (2011) outlines an efficient method for asymmetrically synthesizing (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, a key intermediate in the production of (S)-Esmolol, using hydrolytic kinetic resolution with Jacobsen catalyst (Narsaiah & Kumar, 2011).

Synthesis of Imidazo[1,2-a]pyrimidine Compounds : Liu (2013) reports the preparation of 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine from methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate, leading to the synthesis of three novel imidazo[1,2-a]pyrimidine compounds, showcasing the chemical's utility in generating complex heterocyclic structures (Liu, 2013).

Biocatalysis Applications

- Biocatalysis of S-3-amino-3-phenylpropionic Acid : A study by Li et al. (2013) explores the use of Methylobacterium oryzae for the enantioselective biocatalysis of ethyl-3-amino-3-phenylpropanoate, demonstrating the potential of using microorganisms for the stereoselective synthesis of pharmaceutical intermediates (Li et al., 2013).

Chemical Synthesis and Characterization

Reactions with Nucleophiles : Sokolov and Aksinenko (2010) detail reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of acyclic and heterocyclic compounds containing trifluoromethyl groups, showcasing the compound's reactivity and potential for creating diverse chemical structures (Sokolov & Aksinenko, 2010).

Spectroscopic and Diffractometric Study : Vogt et al. (2013) conducted a detailed analysis of polymorphism in a closely related compound, demonstrating the importance of advanced characterization techniques in understanding the physical properties of pharmaceutical compounds (Vogt et al., 2013).

Mecanismo De Acción

Mode of Action

It is known that the trifluoromethyl group in the compound can form electron donor–acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction . This suggests that the compound might interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Given the presence of the trifluoromethyl group, it is possible that this compound could influence pathways involving electron transfer reactions

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .

Propiedades

IUPAC Name |

methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWMURZHACRUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

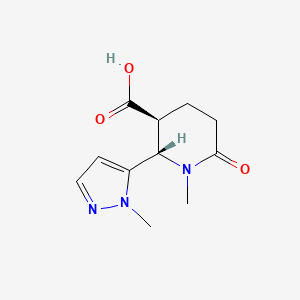

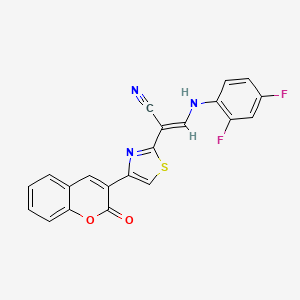

![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)

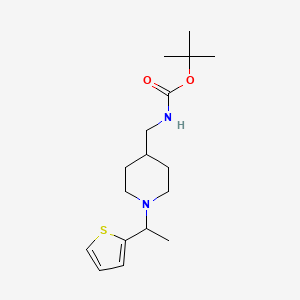

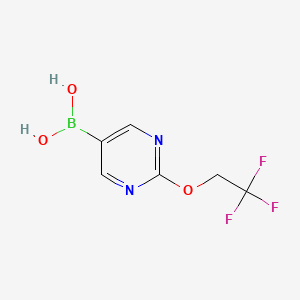

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564470.png)

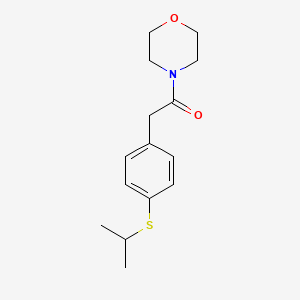

![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2564471.png)

![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)

![2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2564477.png)

![1,3-Benzothiazol-2-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2564482.png)

![4-[4-(methylsulfonyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2564485.png)